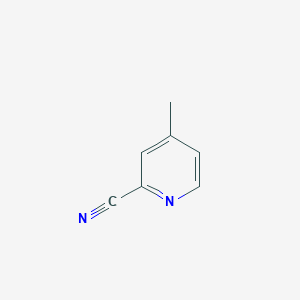

2-Cyano-4-methylpyridine

描述

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine derivatives are a class of organic compounds that are of immense importance in medicinal chemistry. researchgate.net They form the core structure of many bioactive molecules and pharmaceuticals. researchgate.netnih.gov The nitrogen atom in the pyridine ring imparts basicity and allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery. researchgate.net Pyridine-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.govnih.govwisdomlib.org Their prevalence in both natural products, such as vitamins and alkaloids, and synthetic drugs underscores their significance. researchgate.netnih.gov

Overview of 2-Cyano-4-methylpyridine's Role as a Versatile Chemical Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules. chemimpex.comchemimpex.comnetascientific.com Its utility stems from the reactivity of its cyano and methyl groups, as well as the pyridine ring itself. The cyano group, an electron-withdrawing group, activates the pyridine ring for certain reactions and can be readily converted into other functional groups like amines, amides, or carboxylic acids. smolecule.com This versatility makes this compound a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comchemimpex.comnetascientific.com Its stability and ease of handling further enhance its appeal in both laboratory and industrial settings. chemimpex.com

Scope and Research Trajectories for this compound

Current research on this compound is multifaceted, extending into various scientific domains. In medicinal chemistry, it is being explored as a precursor for novel therapeutic agents, with a particular focus on treatments for neurological disorders and cancer. chemimpex.comsmolecule.com The agricultural sector utilizes this compound in the development of new pesticides and herbicides. chemimpex.com Furthermore, its unique electronic properties have led to investigations in material science, particularly in the synthesis of organic nonlinear optical (NLO) materials and polymers. chemimpex.comsmolecule.com Ongoing studies also focus on its interactions with biological systems to better understand its potential therapeutic applications and associated risks. smolecule.com

Table 1: Research Applications of this compound

| Field | Specific Application | Research Focus |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Development of new medications, particularly for neurological disorders and cancer. chemimpex.comsmolecule.com |

| Agrochemicals | Component in pesticides and herbicides | Creation of more effective crop protection solutions. chemimpex.com |

| Material Science | Synthesis of NLO materials and polymers | Development of advanced materials with enhanced properties. chemimpex.comsmolecule.com |

| Catalysis | Catalyst development | Improving the efficiency of various chemical reactions. chemimpex.com |

Historical Context of Related Cyanopyridine Chemistry and Methylpyridine Derivatization

The chemistry of cyanopyridines has a rich history, with their importance as synthetic intermediates being recognized for decades. orientjchem.org Early methods for their synthesis, such as the reaction of pyridine-1-oxides with cyanide, laid the groundwork for more advanced procedures. orgsyn.orgacs.org The derivatization of methylpyridines, or picolines, has also been a long-standing area of interest. The methyl group can be functionalized in various ways, for example, through oxidation or halogenation, providing a handle for further molecular elaboration. orgsyn.org The combination of these two fields—cyanopyridine synthesis and methylpyridine derivatization—has led to the development of versatile building blocks like this compound, enabling the construction of a diverse array of complex molecules.

Structure

3D Structure

属性

IUPAC Name |

4-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWSWUFSHYCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-76-4, 20970-75-6 | |

| Record name | 4-Methyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpyridine-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 4 Methylpyridine and Its Precursors

Established Laboratory-Scale Synthesis Strategies

Oxidation of 2-Cyano-4-methylpyridine to 2-Cyanopyridine-4-carboxaldehyde Hydrate (B1144303)

A prevalent laboratory method for the synthesis of 2-cyanopyridine-4-carboxaldehyde hydrate involves the oxidation of this compound. This transformation introduces an aldehyde functional group, which is then stabilized as a hydrate.

Chromium trioxide (CrO₃) is a widely utilized oxidant for converting this compound. The reaction, typically conducted in acetic acid, can achieve yields of 68–72%. The resulting aldehyde is stabilized in its hydrate form during the aqueous workup.

To prevent over-oxidation to the corresponding carboxylic acid, the molar ratio of the substrate to the oxidant is a critical parameter. An optimized stoichiometry of a 1:1.2 molar ratio of this compound to chromium trioxide is recommended. This ensures efficient conversion to the desired aldehyde while minimizing the formation of byproducts.

Temperature management is crucial to prevent the hydrolysis of the cyano group. The reaction temperature should be maintained below 80°C to minimize this unwanted side reaction.

Following the oxidation, a specific hydration protocol is employed to stabilize the product as a monohydrate. This is achieved by treating the reaction mixture with a 3:1 solution of water and ethanol (B145695) at a temperature of 0°C.

Selenium dioxide (SeO₂) presents an alternative to chromium trioxide for the oxidation of this compound. However, this method generally requires higher reaction temperatures, around 110°C, and tends to produce a greater amount of byproducts compared to the CrO₃-mediated process. While SeO₂ is a viable oxidant, the harsher conditions and lower selectivity can be disadvantageous.

Interactive Data Table: Oxidation of this compound

| Oxidant | Temperature | Stoichiometry (Substrate:Oxidant) | Yield | Notes |

| Chromium Trioxide (CrO₃) | 60-80°C | 1:1.2 | 68-72% | Lower temperature minimizes cyano group hydrolysis. |

| Selenium Dioxide (SeO₂) | 110°C | Not specified | Lower than CrO₃ | Higher temperatures and more byproducts. |

Chromium Trioxide (CrO₃) Mediated Oxidation

Functional Group Interconversion Approaches for Derivatization

Functional group interconversions are fundamental in organic synthesis, enabling the transformation of one functional group into another. fiveable.meimperial.ac.uk These reactions are crucial for creating complex molecules from simpler starting materials. fiveable.meimperial.ac.uk

A notable pathway for the synthesis of this compound involves the halogenation of a picoline precursor followed by nucleophilic substitution. One patented method outlines a three-step sequence starting from 2-picoline. The initial step is the chlorination of 2-picoline, which can be achieved with reagents like trichloroisocyanuric acid (TCICA). A patent describes a similar chlorination of 2-methylpyridine (B31789) using TCICA in the presence of benzoyl peroxide as a catalyst. google.com

Following chlorination, the resulting chloromethylpyridine undergoes nucleophilic substitution with a cyanide source, such as potassium cyanide (KCN), to introduce the cyano group. A disclosed method for a related compound involves this substitution in dimethylformamide (DMF) at elevated temperatures. This halogenation-nucleophilic substitution sequence provides a viable, albeit multi-step, route to this compound.

Table 1: Halogenation-Hydrolysis Pathway Example

| Step | Reactants | Reagents/Conditions | Product | Yield/Conversion | Reference |

| 1. Chlorination | 2-Picoline | Trichloroisocyanuric acid (TCICA), CH₂Cl₂ | 2-(Chloromethyl)-4-methylpyridine | 90% | |

| 2. Cyanation | 2-(Chloromethyl)-4-methylpyridine | KCN, DMF, 120°C | This compound | 84% conversion |

This table is illustrative of a potential pathway based on related syntheses.

Ruthenium catalysts are versatile tools in organic synthesis, known for their ability to facilitate a wide range of transformations, including oxidations. arabjchem.org In the context of this compound derivatives, ruthenium-catalyzed oxidation can be employed to modify the methyl group. For instance, the oxidation of this compound can yield 2-cyanopyridine-4-carboxaldehyde. This transformation introduces a reactive aldehyde group, opening avenues for further derivatization.

While specific examples of ruthenium-catalyzed oxidation directly on this compound are not extensively detailed in the provided results, the principle is well-established for similar substrates. Ruthenium complexes have been shown to be effective catalysts for various oxidation reactions. arabjchem.org Furthermore, ruthenium-catalyzed reactions have been developed for the synthesis of substituted pyridines through other routes, such as the [4+2] cycloaddition of enamides and alkynes. acs.org

Emerging and Green Chemistry Synthetic Approaches

The Knoevenagel condensation is a nucleophilic addition reaction that forms a new carbon-carbon bond, typically between a compound with an active methylene (B1212753) group and a carbonyl compound. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone of organic synthesis, widely used in the preparation of pharmaceuticals and other complex molecules. numberanalytics.com

In the context of pyridine (B92270) derivatives, the Knoevenagel condensation can be utilized to synthesize cyanostyrylpyridine compounds. This involves reacting a pyridine carboxaldehyde with a compound containing an active methylene group, such as malononitrile (B47326) or cyanoacetic acid, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.comdcu.ie The product of this reaction is an α,β-unsaturated cyano compound. The Doebner modification of this reaction, which uses pyridine as a solvent, is particularly relevant when a carboxylic acid group is involved, as it can lead to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation for Cyanostyrylpyridine Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

| Pyridine Carboxaldehyde | Malononitrile | Basic Catalyst | Cyanostyrylpyridine | dcu.ie |

| Pyridine Carboxaldehyde | Cyanoacetic Acid | Pyridine | Cyanostyrylpyridine (with potential decarboxylation) | wikipedia.org |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org The Suzuki-Miyaura coupling, in particular, is a widely used reaction for the synthesis of biphenyl (B1667301) compounds. acs.orgnih.gov

While direct examples of palladium-catalyzed cross-coupling to form a biphenyl system with this compound were not found in the search results, the methodology is broadly applicable. The synthesis of biphenyl systems often involves the reaction of an aryl halide with an arylboronic acid or its derivative in the presence of a palladium catalyst and a base. acs.orgnih.gov For instance, a substituted pyridine could be coupled with a phenylboronic acid to create a phenylpyridine structure. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. rsc.orgacs.org The development of such a reaction would be a valuable tool for creating more complex molecules based on the this compound scaffold.

The introduction of nitro groups into organic molecules can significantly alter their chemical properties. The trinitromethyl group, in particular, is a high-energy functional group. nih.gov Several methods have been explored for the introduction of trinitromethyl groups onto pyridine rings.

One approach involves the nitration of pyridinecarboxaldoximes with dinitrogen tetroxide (N₂O₄). nih.gov This method has been used to synthesize pyridine derivatives with trinitromethyl groups. nih.gov Another method involves the direct nitration of substituted pyridines. For example, the nitration of 2,5-lutidine with nitric acid in trifluoroacetic anhydride (B1165640) has been shown to yield 5-methyl-2-trinitromethylpyridine. nih.govscribd.com It is important to note that direct nitration of the pyridine ring itself typically results in the formation of β-nitropyridines. researchgate.net The conditions for these reactions must be carefully controlled to achieve the desired product and avoid unwanted side reactions.

The synthesis of pyridine derivatives, such as this compound, is a cornerstone of medicinal and materials chemistry. Researchers continually seek to develop more efficient, selective, and environmentally benign synthetic routes. This article delves into advanced methodologies for the synthesis of pyridines and their precursors, focusing on specific nitration techniques, dearomatization strategies, and the application of microwave technology.

3 Nitration and Related Methodologies

Nitration of pyridine rings is a fundamental transformation for introducing nitrogen-containing functional groups, which can then be converted to other functionalities like the cyano group.

1 Reaction of Pyridinecarboxaldoximes with N₂O₄

A notable method for the synthesis of trinitromethyl-substituted pyridines involves the reaction of pyridinecarboxaldoximes with dinitrogen tetroxide (N₂O₄). nih.gov This reaction provides a high-yield pathway to compounds like 2-trinitromethylpyridine from pyridine-2-carboxaldoxime. nih.gov The reaction mechanism proceeds through several steps, and interestingly, byproducts such as 2-cyano-6-(trinitromethyl)pyridine can be formed. nih.gov This occurs via the loss of a nitrous acid molecule from an intermediate nitrolic acid to form a nitrile oxide, followed by the removal of an oxygen atom by nitrogen monoxide to yield the nitrile. nih.gov

The synthesis of 2,6-bis(trinitromethyl)pyridine from pyridine-2,6-dicarboxaldehyde dioxime and N₂O₄ has also been explored. nih.gov This reaction requires a higher temperature (60 °C) compared to the synthesis of the mono-substituted analog (40 °C). nih.gov The concentration of N₂O₄ was found to influence the product distribution, with higher concentrations favoring the formation of the desired 2,6-bis(trinitromethyl)pyridine over the 2-cyano-6-(trinitromethyl)pyridine byproduct. nih.gov

2 Ozone-Mediated C-Nitration of Methylpyridines with Nitrogen Dioxide

An alternative approach to nitration is the ozone-mediated C-nitration of methylpyridines with nitrogen dioxide. nih.govnii.ac.jp This method has been reported for the synthesis of 2-trinitromethylpyridine. nih.gov The reaction involves the use of ozone and nitrogen dioxide to introduce a nitro group onto the pyridine ring. nii.ac.jpscite.ai This technique is considered a non-acidic nitration method and is believed to proceed via the in-situ formation of dinitrogen pentoxide (N₂O₅) from nitrogen dioxide and ozone. scite.ai

3 Nitration of Lutidine with Nitric Acid in Trifluoroacetic Anhydride

The nitration of lutidines (dimethylpyridines) can be achieved using a mixture of nitric acid and trifluoroacetic anhydride. nih.govsemanticscholar.org This method has been employed to synthesize 5-methyl-2-trinitromethylpyridine from 2,5-lutidine. nih.gov The reaction of pyridines with nitric acid in trifluoroacetic anhydride, followed by treatment with sodium metabisulfite, can afford nitropyridines. semanticscholar.org However, the yields for some of these methods have been reported to be relatively low. nih.gov

4 Dearomatization Strategies in Pyridine Synthesis

Dearomatization of pyridines is a powerful strategy for accessing three-dimensional, saturated, or partially saturated nitrogen heterocycles from flat, aromatic precursors. nih.govacs.org This transformation is thermodynamically challenging due to the loss of aromatic stabilization energy. nih.govacs.org

1 Hydroboration and Hydrosilylation as Alternatives to Hydrogenation

Catalytic hydroboration and hydrosilylation have emerged as significant alternatives to traditional hydrogenation for the dearomatization of N-heteroarenes. researchgate.netresearchgate.net These methods offer pathways to N-borylated and N-silylated dihydropyridines. researchgate.net Various metal catalysts, including those based on copper, ruthenium, nickel, and zinc, have been developed for these transformations. researchgate.netacs.orgacs.org

Copper-Catalyzed Protocols: Copper catalysts are attractive due to their low cost and low toxicity. acs.org They have been used for the 1,4-hydroboration of pyridines with pinacolborane (HBpin), yielding 1,4-dihydropyridine (B1200194) derivatives. acs.org

Ruthenium-Catalyzed Protocols: Ruthenium complexes have proven effective for the regioselective 1,4-dearomatization of pyridines with pinacol (B44631) boranes. acs.org For instance, [Ru(p-cymene)P(Cy)₃Cl₂] catalyzes the synthesis of N-boryl-1,4-dihydropyridines. acs.org Interestingly, the same catalyst can effect the 1,2-hydrosilylation of quinolines with a change in regioselectivity. acs.org

Nickel-Catalyzed Protocols: Nickel catalysts, being non-precious metals, have garnered attention for the regioselective 1,4-hydroboration of pyridines. acs.org

Zinc-Catalyzed Protocols: Zinc hydride complexes can catalyze the regioselective hydrosilylation and hydroboration of pyridines. researchgate.netacs.org

The choice of catalyst and reagents can influence the regioselectivity of the addition, leading to either 1,2- or 1,4-dihydropyridine products. nih.gov

2 Regioselectivity in Nucleophilic Dearomatization

A key challenge in the nucleophilic dearomatization of pyridines is controlling the regioselectivity of the nucleophilic attack, which can occur at the C-2, C-4, or C-6 positions. mdpi.com Activation of the pyridine ring, typically by forming N-acylpyridinium or N-sulfonylpyridinium salts, enhances its electrophilicity and facilitates nucleophilic addition. mdpi.com

The regiochemical outcome is influenced by several factors, including the nature of the nucleophile (hard vs. soft) and the steric environment of the pyridine ring. mdpi.com For instance, bulky substituents on the pyridine ring can direct the nucleophile to less hindered positions. mdpi.com Enantioselective dearomatization has also been achieved using chiral catalysts, allowing for the synthesis of enantioenriched dihydropyridines and piperidines. mdpi.comacs.org For example, a chiral copper complex has been shown to catalyze the C-4 regioselective addition of styrenes to pyridines. mdpi.com

5 Microwave-Assisted Synthesis of Pyridine Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyridines. nih.govmdpi.comresearchgate.net This technology offers several advantages over conventional heating methods, such as rapid and uniform heating. researchgate.net

Microwave irradiation has been successfully applied to various reactions for constructing the pyridine ring, including:

The Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with an ethynyl (B1212043) ketone to produce a trisubstituted pyridine. researchgate.net Microwave heating has been shown to significantly improve the efficiency of this reaction, allowing it to be carried out in a single step with high yields. researchgate.net

Multi-component Reactions: One-pot, multi-component reactions for the synthesis of highly functionalized pyridines are well-suited for microwave assistance. mdpi.com These reactions often lead to shorter reaction times and higher yields compared to conventional heating. mdpi.com

Hetero-Diels-Alder Reactions: The hetero-Diels-Alder reaction is a key step in the synthesis of various heterocyclic scaffolds. nih.gov Applying microwave irradiation to these reactions can dramatically reduce reaction times and increase yields, sometimes under solvent-free conditions. nih.gov

Synthesis of Imidazo[1,5-a]pyridine (B1214698) Derivatives: Microwave-assisted one-pot cyclocondensation reactions have been used to synthesize imidazo[1,5-a]pyridine derivatives in high yields. mdpi.com

The application of microwave technology in pyridine synthesis represents a significant step towards more sustainable and efficient chemical processes. mdpi.comeurekaselect.com

Regioselective Synthesis and Functionalization

Achieving regioselectivity in the functionalization of the pyridine nucleus is a cornerstone of modern heterocyclic chemistry. For precursors to this compound, methods that allow for the specific introduction of a methyl group at the C-4 position are of paramount importance. This often involves strategies that temporarily alter the electronic nature or sterically hinder certain positions of the pyridine ring to direct incoming reagents to the desired location.

Direct C-4 alkylation of the pyridine ring is a significant challenge due to the innate reactivity of the C-2 and C-6 positions towards many reagents. nih.gov To overcome this, blocking group strategies have been developed. These strategies involve the temporary installation of a group on the pyridine nitrogen, which sterically shields the C-2 and C-6 positions, thereby directing functionalization to the C-4 position. chemistryviews.org This approach avoids the need for pre-functionalized pyridines and prevents the formation of regioisomeric mixtures. nih.govscispace.com

A significant advancement in C-4 alkylation has been the development of a simple and effective blocking group derived from inexpensive maleic acid. nih.govscispace.comchemrxiv.org This strategy provides exquisite control in Minisci-type decarboxylative alkylations, a powerful radical-based method for forming C-C bonds. organic-chemistry.org The process begins with the reaction of a pyridine with maleic acid to install a fumarate-based blocking group on the nitrogen atom. chemistryviews.org This creates a pyridinium (B92312) salt that is stable, often crystalline, and easy to handle. nih.govchemistryviews.orgscispace.com

The subsequent Minisci reaction is performed under acid-free conditions, reacting the pyridinium salt with a carboxylic acid as the alkyl source, silver nitrate (B79036) (AgNO₃) as a catalyst, and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant. nih.gov This method successfully directs a wide range of primary, secondary, and tertiary alkyl groups exclusively to the C-4 position. nih.govorganic-chemistry.org The blocking group is then easily removed, yielding the C-4 alkylated pyridine. organic-chemistry.org This approach is scalable, operationally simple, and represents a more practical and cost-effective solution compared to previous methods. nih.govorganic-chemistry.org

The versatility of this method is demonstrated by its application to various pyridines and carboxylic acid alkyl donors, providing access to valuable C-4 alkylated building blocks that were previously difficult to synthesize directly. organic-chemistry.org

Table 1: Scope of Regioselective C-4 Alkylation of Pyridines using a Fumarate-Derived Blocking Group nih.gov

Reaction Conditions: Pyridinium salt (0.5 mmol), carboxylic acid (1.0 mmol), AgNO₃ (20 mol%), (NH₄)₂S₂O₈ (1.0 mmol), in a 1:1 mixture of 1,2-dichloroethane (B1671644) (DCE) and water at 50 °C for 2 hours. Yields are for the isolated product after two steps.

| Pyridine Substrate | Carboxylic Acid Donor | C-4 Alkylated Product | Yield (%) |

| Pyridine | Pivalic acid | 4-tert-Butylpyridine | 70 |

| Pyridine | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 |

| Pyridine | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 80 |

| Pyridine | Isobutyric acid | 4-Isopropylpyridine | 65 |

| 3-Methylpyridine | Pivalic acid | 4-tert-Butyl-3-methylpyridine | 68 |

| 3-Chloropyridine | Pivalic acid | 4-tert-Butyl-3-chloropyridine | 61 |

The control of regioselectivity in radical reactions involving pyridines is influenced by several factors, including the nature of substituents on the pyridine ring, solvent, and pH. nih.govacs.org Radical additions to electron-deficient heteroarenes like pyridine generally favor the positions alpha (C-2/C-6) and gamma (C-4) to the nitrogen atom. nih.gov

In the absence of a blocking group, achieving selectivity can be challenging. However, systematic studies have shown that the electronic properties of substituents already present on the pyridine ring can direct the regiochemical outcome of radical functionalization. nih.gov For instance, in the isopropylation of 4-substituted pyridines, the ratio of C-2 to C-3 functionalization is heavily dependent on the electronic nature of the C-4 substituent. nih.gov

Furthermore, the reaction conditions can be fine-tuned to favor a specific regioisomer. The choice of solvent and the pH of the reaction medium can alter the relative contributions of different directing factors, sometimes allowing for the selective formation of a desired product. nih.govacs.org These principles are applicable not only to simple pyridines but also to more complex heterocyclic systems, providing a predictive framework for late-stage functionalization in drug discovery and materials science. nih.gov While blocking groups offer a more robust method for directing alkylation to the C-4 position, understanding these intrinsic reactivity patterns is crucial for designing syntheses of complex pyridine derivatives. nih.govnih.gov

Advanced Reaction Mechanisms and Mechanistic Studies

Nucleophilic Addition Reactions of the Cyano Group

The cyano group (C≡N) in 2-cyano-4-methylpyridine serves as a key functional handle for a variety of chemical transformations. Its electrophilic carbon atom readily undergoes nucleophilic addition, a fundamental reaction pathway that enables the synthesis of a diverse array of more complex molecules. These reactions can be significantly enhanced by metal coordination or can proceed with potent nucleophiles to form new heterocyclic frameworks.

The reaction of the cyano group with weak nucleophiles like alcohols is generally slow. However, the coordination of the 2-cyanopyridine (B140075) moiety to a metal center, such as Manganese(II), dramatically enhances its reactivity. This process, known as metal-mediated activation, facilitates the methanolysis of the nitrile.

The activation of the C≡N triple bond is a critical first step in the metal-mediated methanolysis of 2-cyanopyridines. mdpi.comresearchgate.net When 2-cyanopyridine acts as a ligand, it typically coordinates to the Mn(II) ion in a chelating bidentate fashion, using the nitrogen atoms from both the pyridine (B92270) ring and the cyano group. mdpi.com This coordination to the metal center withdraws electron density from the cyano group, which polarizes the C≡N bond and increases the electrophilicity of the nitrile carbon atom. mdpi.comacs.org This activation makes the triple bond significantly more susceptible to nucleophilic attack by molecules like methanol (B129727), which are otherwise weak nucleophiles. mdpi.comresearchgate.net The weakening of the C≡N bond is evidenced by changes in bond length upon coordination and subsequent reaction. acs.org

The reaction between Mn(II) chloride and 2-cyanopyridine in a methanol solution exemplifies this process, leading to the formation of a tetranuclear manganese cluster, [Mn₄L₆Cl₂], where 'L' is the O-methyl picolinimidate ligand resulting from the methanolysis. mdpi.comresearchgate.net

Table 1: Spectroscopic Evidence for Methanolysis of 2-Cyanopyridine

| Spectroscopic Technique | Observation | Interpretation | Reference |

| Infrared (IR) Spectroscopy | Disappearance of the ν(C≡N) band around 2240 cm⁻¹. | Conversion of the nitrile group. | researchgate.net |

| Infrared (IR) Spectroscopy | Appearance of a sharp band at 3237 cm⁻¹. | Characteristic of the N–H vibration in the O-methyl picolinimidate product. | researchgate.net |

| Infrared (IR) Spectroscopy | Appearance of a strong band at 1659 cm⁻¹. | Assigned to the ν(C=NH) of the carboxamide group. | researchgate.net |

| Electrospray Ionization (ESI-MS) | Detection of the Mn(II)-complexed product. | Confirms the formation of the manganese-picolinimidate complex. | researchgate.net |

Table 2: Crystallographic Data for the Mn₄L₆Cl₂ Cluster

| Parameter | Value | Reference |

| Empirical Formula | C₅₅H₅₇Cl₂Mn₄N₁₂O₆ | researchgate.net |

| Formula Weight | 1329.83 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

The electrophilic nature of the cyano group in derivatives like this compound makes it a valuable precursor for synthesizing various nitrogen-containing heterocycles. Reactions with nitrogen-based binucleophiles often proceed through a cyclocondensation pathway, yielding complex ring systems.

The reaction of activated 2-cyanopyridine derivatives with nitrogen nucleophiles can lead to the formation of six- and seven-membered heterocyclic rings. For instance, reacting a 2-cyanoacrylamide derivative with thiourea (B124793) in a basic medium results in the formation of a pyrimidinethione. researchgate.net Similarly, reaction with ethyl glycinate (B8599266) under basic conditions can afford a 3,5-dioxo-1,4-diazepine-6-carbonitrile. researchgate.net These reactions highlight the versatility of the cyano group as an electrophilic partner in building diverse heterocyclic scaffolds like benzodiazepines and other related diazepines. nih.govnih.govresearchgate.net

The reactivity of the 2-cyanopyridine core is instrumental in the synthesis of fused, bridgehead nitrogen heterocyclic systems. These complex structures are typically formed when a 2-cyanopyridine derivative reacts with a molecule containing two nucleophilic centers, leading to an intramolecular cyclization event.

Thiazolo[3,2-a]pyrimidine: These systems can be synthesized from precursors derived from cyanopyridines. For example, an activated enaminonitrile, prepared from a cyanoacetamide, reacts with 2-amino-4-phenylthiazole (B127512) to yield a thiazolo[3,2-a]pyrimidine derivative. researchgate.net The general strategy often involves the initial formation of a pyrimidine (B1678525) ring, which is then fused with a thiazole (B1198619) ring. ijnc.irnih.govnih.gov

Pyrido[1,2-a]benzimidazole: This heterocyclic system is formed by the reaction of a 2-cyanopyridine derivative with a 2-aminobenzimidazole (B67599) or a related precursor. researchgate.netnih.gov For instance, the reaction of 3-(dimethylamino)-2-(phenylsulfonyl)acrylonitrile with 2-aminobenzimidazole yields a pyrimido[1,2-a]benzimidazole (B3050247) derivative. researchgate.net A related reaction with 2-(1H-benzimidazol-2-yl)acetonitrile gives the corresponding pyrido[1,2-a]benzimidazole. researchgate.net This approach is a key method for accessing this important class of fused heterocycles. jraic.comnih.gov

Reactions with Nitrogen Nucleophiles Leading to Heterocyclic Systems

Electron-Withdrawing and Electron-Donating Substituent Effects on Reactivity

The reactivity of the pyridine ring is significantly modulated by the electronic properties of its substituents. The nitrogen atom in the ring is inherently electron-withdrawing, making pyridine less reactive towards electrophilic substitution than benzene. iust.ac.ir Substituents can either exacerbate or mitigate this effect.

The cyano (-CN) group is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and, more significantly, its ability to act as a π-acceptor (resonance effect). This has a profound impact on the reactivity of the this compound ring.

Electrophilic Substitution : The pyridine nitrogen atom readily reacts with electrophiles or protons in acidic media, forming a positively charged pyridinium (B92312) cation. iust.ac.ir This deactivates the ring towards further electrophilic attack. The presence of a strong electron-withdrawing cyano group further deactivates the ring, making electrophilic substitution on the ring of this compound exceptionally difficult.

Nucleophilic Substitution : Conversely, the electron-withdrawing nature of both the ring nitrogen and the cyano group drastically lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In the case of this compound, the ring is activated for nucleophilic attack. Furthermore, the cyano group itself can act as a leaving group in nucleophilic aromatic substitution reactions. For instance, in studies on 2-cyano-3-nitroimidazo[1,2-a]pyridine, it was observed that nitrogen and oxygen nucleophiles could displace the 2-cyano group. researchgate.net The ease of reduction of cyanopyridines, which involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), also attests to the electron-deficient character of the ring. cdnsciencepub.com

The reactivity of this compound can be understood by comparing it with analogs bearing different substituents at the 2-position, such as a halogen (e.g., chlorine) or a methoxy (B1213986) group.

Methoxy Analogs (e.g., 2-Methoxy-4-methylpyridine) : The methoxy (-OCH₃) group has a dual effect. It is inductively electron-withdrawing due to the oxygen's electronegativity but is a very strong π-donor through resonance. In pyridines, this π-donation increases electron density on the ring, making it less susceptible to nucleophilic attack compared to the cyano-substituted analog. Studies on pyridino-crown ethers have shown that moving from an electron-donating methoxy group to a strong electron-withdrawing cyano group weakens the basicity of the pyridine nitrogen, which is reflected in lower stability constants for complexes formed with guest molecules. mdpi.com

| Substituent at C2 | Electronic Effect | Effect on Pyridine Ring | Reactivity Towards Nucleophiles |

|---|---|---|---|

| -CN (Cyano) | Strongly electron-withdrawing (Inductive & Resonance) | Strongly electron-deficient | Highly activated |

| -Cl (Chloro) | Electron-withdrawing (Inductive) / Weakly π-donating (Resonance) | Electron-deficient | Activated |

| -OCH₃ (Methoxy) | Weakly electron-withdrawing (Inductive) / Strongly π-donating (Resonance) | Electron-rich (compared to H) | Deactivated (compared to cyano/halogen analogs) |

Photoisomerization Mechanisms of Methylpyridines

Substituted pyridines, including methylpyridines and cyanopyridines, are known to undergo phototransposition reactions upon UV irradiation, where substituents appear to migrate around the ring. arkat-usa.orgacs.org Detailed mechanistic studies, particularly on 4-methylpyridine (B42270), have provided significant insight into these processes. aip.orgnih.gov

The photoisomerization process is initiated by the absorption of a photon, typically promoting the molecule from its ground state (S₀) to the second singlet excited state, S₂ (a ¹ππ* state). aip.orgnih.gov From this excited state, the molecule can undergo significant geometric rearrangements.

One proposed pathway involves the formation of valence isomers, such as an azaprefulvene (or prefulvene) intermediate. arkat-usa.orgaip.org Another key valence isomer implicated in pyridine photochemistry is the Dewar isomer, a bicyclic structure. aip.orgresearchgate.net While Dewar isomers have been observed experimentally, the quantum yield for their formation from pyridine is generally low, on the order of 0.07. aip.orgsemanticscholar.org Studies on 4-methylpyridine suggest that the primary photoreaction from the S₂ state leads to a prefulvene isomer, and the formation of the Dewar isomer may not be in direct competition with this process, possibly originating from other excited states or pathways. aip.orgnih.govaip.org

Understanding the ultrafast processes that follow photoexcitation requires advanced computational methods like nonadiabatic dynamics simulations. aip.orgnih.govosti.gov These simulations model the motion of the molecule across different potential energy surfaces. A critical feature revealed by these studies is the existence of conical intersections, which are points where two electronic states (in this case, S₂ and S₀) become degenerate. aip.orgnih.gov

DFT Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of pyridine derivatives. researchgate.netnih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and transition states, providing a detailed map of the reaction's potential energy surface. researchgate.netresearchgate.net

For example, DFT studies have been used to investigate the C(sp³)–H bond functionalization of the methyl group in picolines. A study on the trifluoromethylation of 4-methylpyridine computed the relative Gibbs free energies of various proposed intermediates and transition states to identify the most plausible reaction pathway. researchgate.net Similarly, DFT calculations have been employed to understand the regioselectivity of reactions on the pyridine ring itself, such as C3-cyanation, by analyzing the electronic and steric factors that govern the reaction outcome. researchgate.net

In the context of understanding substituent effects, DFT and associated analyses like Mulliken charge analysis can quantify how an electron-withdrawing group like the cyano group alters the electron distribution within the molecule, thereby influencing hydrogen bond strengths and affecting the energy barriers of processes like proton transfer. researchgate.net DFT is also crucial in the study of photochemical reactions, where it is used to locate stationary points on both ground and excited state potential energy surfaces and to characterize the structures of key intermediates like Dewar isomers. aip.orgresearchgate.net

Trifluoromethylation of C(sp³)-H Bonds

The direct trifluoromethylation of C(sp³)-H bonds adjacent to an electron-deficient heteroaryl ring, such as in this compound, presents a significant synthetic challenge. However, a novel, catalyst-free strategy utilizing a photoinduced transient activation process has been developed to address this. researchgate.netrsc.org This method employs an air-stable, crystalline imidazolium (B1220033) sulfonate reagent (IMDN-Tf) to achieve direct benzylic C(sp³)–H trifluoromethylation of azines. researchgate.net

The reaction avoids the need for pre-functionalization of the substrate or the use of stoichiometric metals and strong oxidants. researchgate.net The mechanism is initiated by a triflyl (Tf) group transfer from the IMDN-Tf reagent to the nitrogen atom of the pyridine ring. This electrophilic transfer generates a highly reactive N-triflylazinylium salt intermediate in situ, along with an imidazole (B134444) residue. researchgate.netrsc.org

A crucial aspect of this mechanism is the subsequent activation of the benzylic C(sp³)–H bond. This is achieved through a π-π stacking interaction between the generated imidazole and the activated azinylium salt. researchgate.netrsc.org This interaction facilitates the formation of an alkylidene dihydropyridine (B1217469) intermediate. rsc.org Under visible light irradiation, this intermediate undergoes homolytic cleavage of the weak N-S bond, releasing sulfur dioxide (SO₂) and generating a trifluoromethyl radical (•CF₃) and a benzyl-type radical. The final step involves a radical-radical coupling of these two species to yield the desired trifluoromethylated product. rsc.org

This strategy has proven effective for a range of methyl-substituted pyridines and quinolines, which furnish the corresponding trifluoromethylated products in good yields. rsc.org

Table 1: Substrate Scope for Azinylic C(sp³)–H Bond Trifluoromethylation

| Substrate (Azine) | Reagent | Conditions | Product | Yield (%) |

| 4-methylpyridine | IMDN-Tf | Blue LEDs, 50 °C | 4-(Trifluoromethyl)pyridine | 75% rsc.org |

| 2-methylquinoline | IMDN-Tf | Blue LEDs, 50 °C | 2-(Trifluoromethyl)quinoline | 72% rsc.org |

| 4-methylpyrimidine | IMDN-Tf | Blue LEDs, 50 °C | 4-(Trifluoromethyl)pyrimidine | 65% rsc.org |

| Ethyl-substituted Pyridine | IMDN-Tf | Blue LEDs, 50 °C | Corresponding trifluoromethylated product | 61-68% rsc.org |

Metal-Free Phosphination of Pyridine

The formation of carbon-phosphorus (C-P) bonds in pyridine rings without transition metals is a significant area of research, leading to valuable organophosphorus compounds. nih.gov Theoretical studies using density functional theory (DFT) have elucidated the mechanisms of such reactions. nih.govresearchgate.net

One prominent metal-free pathway involves the activation of the pyridine ring with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov The reaction begins with the nucleophilic attack of the pyridine nitrogen on Tf₂O, which forms an N-(trifluoromethylsulfonyl)pyridium triflate intermediate. nih.gov This activation step renders the pyridine ring highly electrophilic.

Subsequently, a phosphine (B1218219), such as triethyl phosphite (B83602) (P(OEt)₃) or triphenylphosphine (B44618) (PPh₃), performs a nucleophilic addition to the activated pyridine ring. nih.gov For a substrate like this compound, this attack would preferentially occur at the C4 or C6 position, influenced by steric and electronic factors. The specific regioselectivity is governed by the steric hindrance of the phosphine molecule. nih.gov Following the nucleophilic addition, a dihydropyridine intermediate is formed. The final step is the rearomatization of this intermediate to yield the stable phosphonated pyridine product. nih.gov The exact mechanism and rate-determining step can vary depending on the specific phosphine and any additives used in the reaction. nih.gov

An alternative metal-free approach utilizes a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to activate the pyridine. acs.org This activation facilitates the nucleophilic addition of a phosphine oxide anion, forming a sigma complex. This intermediate is then oxidized by an organic oxidant to afford the C4-phosphonated pyridine, demonstrating high regioselectivity. acs.org

Table 2: Reagents and Mechanisms in Metal-Free Pyridine Phosphination

| Phosphine Reagent | Activating Agent | Key Mechanistic Steps | Product Type |

| P(OEt)₃ | Tf₂O | Pyridine activation, Nucleophilic addition, Ethyl migration, Rearomatization nih.gov | Pyridine Phosphonate |

| PPh₃ | Tf₂O | Pyridine activation, Nucleophilic addition, Proton abstraction, Rearomatization nih.gov | Pyridine Phosphonium Salt |

| Diaryl Phosphine Oxides | BF₃·OEt₂ | Pyridine-Lewis acid activation, Nucleophilic addition, Oxidation acs.org | 4-Phosphonated Pyridine |

Computational Chemistry and Spectroscopic Characterization of 2 Cyano 4 Methylpyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the theoretical study of pyridine (B92270) derivatives. These methods allow for the accurate prediction of a wide range of molecular properties, from optimized geometries to spectroscopic signatures.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary computational method for investigating the properties of cyanopyridine systems. The B3LYP functional, often paired with basis sets like 6-311+G(d,p), has been successfully employed to model the structure and spectra of related molecules. mdpi.com Such calculations are crucial for understanding the influence of substituents, like the cyano and methyl groups, on the pyridine ring. mdpi.com

Below is a table of predicted structural parameters for a related cyanopyridine derivative, illustrating the type of data obtained from DFT geometry optimizations.

Table 1: Representative Calculated Structural Parameters for a Cyanopyridine Derivative (2-hydroxy-3-cyano-4-methylpyridine) Data obtained from DFT calculations at the B3LYP/6-31G(d,p) level. researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | 1.38 - 1.41 Å |

| C-N (ring) | 1.33 - 1.34 Å | |

| C-CN | 1.44 Å | |

| C≡N | 1.15 Å | |

| C-CH3 | 1.51 Å | |

| Bond Angle | C-C-C (ring) | 118° - 121° |

| C-N-C (ring) | 117° | |

| Py-C-CN | 120° | |

| C-C≡N | 179° |

The vibrational spectra (Infrared and Raman) of cyanopyridine derivatives can be accurately simulated using DFT. Following geometry optimization, frequency calculations are performed at the same level of theory to predict the vibrational modes. mdpi.com These theoretical frequencies are often scaled by a factor (e.g., 0.9648 for B3LYP/6-311+G(d,p)) to better match experimental data. mdpi.com This process allows for the confident assignment of experimentally observed vibrational bands to specific molecular motions, such as the characteristic C≡N stretching, C-H stretching of the methyl group, and various pyridine ring vibrations. nih.govscirp.org Force field simulations, derived from these quantum mechanical calculations, provide a classical mechanical model of the molecule's potential energy surface, which is fundamental for understanding its dynamics. acs.org

A representative table of calculated vibrational frequencies for a related cyanopyridine is shown below.

Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) and Assignments for a Cyanopyridine Derivative Based on data for similar cyanopyridine compounds. nih.govscirp.org

| Frequency (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H Stretch |

| ~2980 - 2930 | Methyl C-H Stretch |

| ~2230 | C≡N Stretch |

| ~1600 - 1450 | Pyridine Ring C=C and C=N Stretch |

| ~1440 | Methyl Deformation |

| ~1040 - 1000 | Methyl Rocking |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. nih.gov By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov For cyanopyridine derivatives, TD-DFT calculations, often using the B3LYP functional, have been shown to reproduce experimental UV-Vis spectra with good accuracy. mdpi.commaterialsciencejournal.org These calculations help in understanding the nature of the electronic transitions, such as π → π* and n → π* transitions, and how they are influenced by the solvent and the electronic properties of the substituents. nih.govmaterialsciencejournal.org The effect of the cyano and methyl groups on the electronic structure and thus the absorption spectrum of 2-cyano-4-methylpyridine can be effectively studied using this method. mdpi.com

The following table provides an example of the kind of data generated by TD-DFT calculations for related compounds.

Table 3: Representative Calculated UV-Vis Absorption Data for a Cyanopyridine Derivative Based on TD-DFT calculations for similar compounds. nih.govmaterialsciencejournal.org

| Solvent | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| Gas Phase | ~358 | > 0.1 | HOMO → LUMO (π → π) |

| DMSO | ~344 | > 0.1 | HOMO → LUMO (π → π) |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the NMR chemical shifts of molecules. mdpi.com This method has been successfully applied to pyridine derivatives to predict ¹H and ¹³C NMR spectra. nih.gov The theoretical chemical shifts obtained from GIAO calculations generally show a strong correlation with experimental data, aiding in the definitive assignment of NMR signals. mdpi.com For this compound, GIAO calculations can predict the chemical shifts of the protons and carbons in the pyridine ring and the methyl group, providing valuable information for its structural characterization.

An illustrative table of calculated NMR chemical shifts is presented below.

Table 4: Representative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Pyridine Derivative Based on GIAO calculations for 4-methylpyridine (B42270) and related compounds. chemicalbook.comspectrabase.com

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) |

| ¹H | H (ortho to N) | ~8.5 |

| H (meta to N) | ~7.1 | |

| CH₃ | ~2.3 | |

| ¹³C | C (ortho to N) | ~150 |

| C (meta to N) | ~125 | |

| C (para to N) | ~147 | |

| CH₃ | ~21 | |

| CN | ~117 |

Computational methods are also employed to study the non-covalent interactions that govern molecular recognition and stabilization, such as hydrogen bonding. nih.gov For pyridine derivatives, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov DFT calculations can be used to model the interaction between this compound and hydrogen-bond donors, like water or alcohols. These calculations can determine the geometry of the hydrogen-bonded complex and estimate the interaction energy, providing a measure of the hydrogen bond strength. mdpi.com The analysis of these interactions is crucial for understanding the behavior of the compound in different chemical environments and its potential for forming supramolecular structures. nih.gov The presence of the electron-withdrawing cyano group is expected to decrease the basicity of the pyridine nitrogen and thus weaken its hydrogen bonding capability compared to unsubstituted pyridine.

Chemical Reactivity Trends (e.g., Maximum Hardness, Minimum Polarizability)

Computational quantum chemistry provides powerful tools for understanding the reactivity of molecular systems. For compounds like this compound, descriptors such as chemical hardness and polarizability are key to predicting their behavior in chemical reactions. These descriptors are often calculated using methods like Density Functional Theory (DFT). researchgate.net

The Principle of Maximum Hardness: Proposed by Ralph Pearson, this principle states that "molecules arrange themselves to be as hard as possible." nih.gov Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity. nih.gov Conversely, "soft" molecules have a small HOMO-LUMO gap and are more reactive.

The Principle of Minimum Polarizability: This principle suggests that molecules also tend to achieve a state of minimum polarizability. Polarizability is the ease with which the electron cloud of a molecule can be distorted by an external electric field. Lower polarizability is generally associated with greater stability. acs.org

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Hardness | η | (I - A) / 2 | Measures resistance to change in electron configuration; higher values indicate greater stability. nih.gov |

| Polarizability / Softness | S | 1 / η | Measures the ease of electron cloud distortion; lower values indicate greater stability. nih.gov |

| Electronegativity | χ | (I + A) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Chemical Potential | μ | - (I + A) / 2 | Represents the escaping tendency of electrons from an equilibrium system. nih.gov |

I = Ionization Potential, A = Electron Affinity

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a cornerstone of computational chemistry, deriving information about molecular properties from first principles of quantum mechanics without relying on experimental data. solubilityofthings.com Among the most fundamental of these is the Hartree-Fock (HF) method. solubilityofthings.com

The HF method approximates the many-electron wavefunction of a system as a single Slater determinant, simplifying the complex Schrödinger equation into a more manageable set of one-electron equations. solubilityofthings.com It operates on a self-consistent field (SCF) principle, where calculations are iterated until the electronic energy and molecular orbitals converge to a stable solution. solubilityofthings.com

For pyridine derivatives, ab initio calculations, including HF and more advanced methods like Møller-Plesset (MP2) perturbation theory, have been successfully used to determine molecular geometries and energies. mdpi.com Theoretical calculations on molecules like 2,6-distyrylpyridine have shown that while HF methods are valuable, results from DFT methods (like B3LYP) often show a better correlation with experimental data for vibrational frequencies and geometric parameters. mdpi.com Nonetheless, HF theory remains a foundational method for many computational studies in quantum chemistry. solubilityofthings.com

Nonadiabatic Dynamics Simulations for Reaction Pathways

To understand chemical reactions that involve electronically excited states, such as photoisomerization, nonadiabatic dynamics simulations are essential. These simulations go beyond the Born-Oppenheimer approximation, which assumes that the motion of atomic nuclei and electrons can be treated separately. researchgate.net In many photochemical reactions, the system can rapidly transition between different electronic states, particularly at points known as conical intersections. aip.orgresearchgate.net

For instance, studies on the photoisomerization of 4-methylpyridine, a close structural relative of this compound, have utilized nonadiabatic dynamics to trace the reaction pathways. aip.orgresearchgate.net These simulations revealed that upon photoexcitation to the S₂(¹ππ*) state, the molecule can overcome a small energy barrier to form a prefulvene isomer. aip.org The reaction proceeds through a conical intersection that facilitates an ultrafast, non-radiative decay from the S₂ state back to the ground state (S₀). aip.orgresearchgate.net Such simulations are crucial for explaining experimental observations like low quantum yields and the short lifetimes of intermediates in photochemical reactions. aip.org

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pressbooks.publibretexts.org For this compound, IR spectroscopy provides a characteristic "fingerprint," allowing for the identification of its key structural features. nih.govacs.org Theoretical calculations, often using DFT methods, are frequently employed alongside experimental measurements to assign the observed vibrational bands to specific normal modes of the molecule. nih.govresearchgate.net

Assignment of Normal Modes for Cyano and Methyl Groups

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The cyano (C≡N) and methyl (CH₃) groups, in particular, have distinct vibrational frequencies.

Methyl Group (CH₃) Vibrations: The C-H stretching vibrations of a methyl group typically appear at frequencies lower than the aromatic C-H stretching modes (which are found between 3000-3100 cm⁻¹). researchgate.net The symmetric and antisymmetric stretching modes of the methyl group are generally expected around 2870 cm⁻¹ and 2980 cm⁻¹, respectively. researchgate.net

Cyano Group (C≡N) Vibration: The stretching vibration of the carbon-nitrogen triple bond (C≡N) is highly characteristic and appears in a relatively clear region of the spectrum. For nitriles, this band is typically observed in the range of 2240-2260 cm⁻¹. libretexts.org Its intensity can vary from medium to weak. pressbooks.pub

Theoretical and experimental studies on cyano-substituted styrylpyridine compounds confirm the assignment of these normal modes and show good correlation between calculated and measured spectra. nih.gov

Table 2: Characteristic IR Frequencies for Cyano and Methyl Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2240 - 2260 | Medium, Sharp libretexts.org |

| Methyl (C-H) | Asymmetric Stretching | ~2980 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and related systems. It provides detailed information about the atomic arrangement, connectivity, and the electronic environment of nuclei such as ¹H and ¹³C.

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the methyl and pyridine ring protons and carbons. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the methyl group protons (CH₃) appear as a singlet, while the protons on the pyridine ring exhibit characteristic splitting patterns and chemical shifts due to their unique electronic environments. guidechem.com

The proton assignments are as follows: The methyl protons at position 4 are deshielded and appear as a singlet. The protons on the pyridine ring at positions 3, 5, and 6 show distinct signals. For instance, in one study, the ¹H NMR spectrum in CDCl₃ showed a singlet for the methyl group at δ 2.28 ppm, a multiplet for the H5 proton between δ 7.98-8.01 ppm, a singlet for the H3 proton at δ 8.10 ppm, and a doublet for the H6 proton between δ 8.76-8.79 ppm. guidechem.com Theoretical calculations using methods like Gauge-Including Atomic Orbital (GIAO) can be employed to predict ¹H NMR chemical shifts, which often show good correlation with experimental data for related structures like cyano-substituted styrylpyridines. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | ¹H NMR (δ, ppm) guidechem.com | ¹³C NMR (δ, ppm) guidechem.com |

| 4-CH₃ | 2.28 (s, 3H) | Data not provided |

| H-5 | 7.98-8.01 (m, 1H) | Data not provided |

| H-3 | 8.10 (s, 1H) | Data not provided |

| H-6 | 8.76-8.79 (d, 1H) | Data not provided |

Note: Specific ¹³C NMR chemical shift values were not detailed in the provided search result, but their acquisition was mentioned.

Quantitative NMR (qNMR) is a powerful technique for monitoring the progress of chemical reactions by accurately determining the concentration of reactants, intermediates, and products over time. acs.orgresearchgate.net This method relies on the principle that the integrated signal intensity of a nucleus is directly proportional to its molar concentration. magritek.com

For reactions involving organometallic catalysts, such as palladium-catalyzed cross-coupling, ³¹P NMR can be particularly useful for monitoring the transformation of phosphorus-ligated catalyst species. rsc.org To ensure accuracy in qNMR, experimental parameters must be carefully optimized. A crucial parameter is the relaxation delay (D1), which must be set to at least five times the longest spin-lattice relaxation time (T₁) of the nuclei being quantified. This ensures that all nuclei have fully relaxed between scans, preventing signal saturation and ensuring that the integrated areas accurately reflect the concentration. rsc.org For example, in monitoring an oxidative addition to a Pd(0) complex, the T₁ of the resulting Pd(II) species was measured, and the D1 delay was adjusted accordingly to accurately quantify the reaction products. rsc.org

Advanced workflows combine DFT calculations with statistical methods like Hamiltonian Monte Carlo (HMCMC) analysis to deconvolute complex ¹H NMR spectra of crude reaction mixtures, enabling the automatic identification and quantification of multiple components without the need for chromatographic separation. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound and its derivatives, the absorption bands observed in the UV-Vis spectrum correspond primarily to π→π* and n→π* transitions associated with the pyridine ring and the cyano group.

The position and intensity of absorption bands in the UV-Vis spectra of pyridine derivatives are sensitive to the nature and position of substituents on the ring. Electron-donating and electron-withdrawing groups can alter the energy gap between the ground and excited electronic states, leading to shifts in the maximum absorption wavelength (λmax). bg.ac.rsresearchgate.net

In studies of related azo pyridone dyes containing methyl and cyano groups, it was found that electron-donating substituents (e.g., -OH, -OCH₃, -C₂H₅) on an attached phenyl ring induce a bathochromic shift (a shift to longer wavelengths) in the λmax. bg.ac.rsresearchgate.net This effect is attributed to the stabilization of the excited state. The influence of these substituents on the absorption frequencies can be quantitatively interpreted through correlation with the Hammett equation. bg.ac.rsresearchgate.net

Conversely, in a study of cyano-substituted styrylpyridines, the presence of electron-withdrawing cyano groups and electron-donating methyl groups did not cause a significant effect on the absorption maxima. mdpi.comnih.gov However, the position of the nitrogen atom within the pyridine ring did cause a slight change in absorption wavelengths. mdpi.comnih.gov In another example, the introduction of a cyano group at the 3-position of 2,6-dihydroxy-4-methylpyridine results in a distinct change in its UV spectrum, demonstrating the electronic influence of the nitrile group. google.com The coordination of ligands such as 4-cyanopyridine (B195900) and 4-methylpyridine to metal centers, like in diruthenium complexes, also significantly affects the electronic spectra of the resulting compounds. researchgate.net

Table 2: Effect of Substituents on UV-Vis Absorption of Pyridine Derivatives

| Compound System | Substituent Effect | Observation | Reference |

| 5-Arylazo-6-hydroxy-4-methyl-3-cyano-2-pyridones | Electron-donating groups (e.g., -OH, -OCH₃) on the aryl ring. | Bathochromic (red) shift of the absorption maximum. | bg.ac.rsresearchgate.net |

| trans-Styrylpyridines | Cyano- and methyl-substituents on the styryl and pyridine rings. | No significant effect on absorption maxima; N-atom position caused slight changes. | mdpi.comnih.gov |

| 2,6-Dihydroxy-4-methylpyridine | Addition of a cyano group at the 3-position. | A clear shift in the UV spectrum is observed. | google.com |

| Diruthenium tetraacetate complexes | Axial coordination of 4-methylpyridine vs. 4-cyanopyridine. | Alters the electronic transitions of the metal complex. | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and its reaction products.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally labile, compounds like pyridine derivatives. scripps.edu The process typically involves applying a strong electric field to a liquid sample, generating charged droplets from which gas-phase ions are produced. researchgate.net For basic compounds like pyridines, ionization commonly occurs via protonation, yielding a pseudomolecular ion [M+H]⁺. scripps.edu

High-Resolution Mass Spectrometry (HRMS) coupled with an ESI source (e.g., ESI-Time-of-Flight or ESI-TOF) allows for the determination of molecular formulas with very high accuracy by measuring the mass-to-charge ratio (m/z) of the ions. This is a standard method for confirming the identity of newly synthesized pyridine derivatives. rsc.org For example, the characterization of various substituted pyridines often involves ESI-MS to confirm that the experimentally found mass of the [M+H]⁺ ion matches the calculated mass for the expected molecular formula. rsc.org ESI-MS is also instrumental in mechanistic studies of homogeneous catalysis, where it can be used to intercept and characterize charged intermediates in catalytic cycles. uvic.ca

Molecular Ion Peak Analysis

In mass spectrometry, the molecular ion peak (M+) is a fundamental piece of data, representing the mass-to-charge ratio (m/z) of the intact molecule after losing one electron. For this compound, which has a molecular formula of C₇H₆N₂ and a molecular weight of approximately 118.14 g/mol , the molecular ion peak is expected at an m/z value corresponding to its exact mass of 118.053 Da. nih.gov

Analysis of structurally related pyridine derivatives provides insight into the characteristic molecular ion peaks observed for this class of compounds. Electron Ionization (EI) mass spectrometry has been effectively used to identify the molecular ions of various substituted cyanopyridine compounds. For instance, studies on different pyridine-2(1H)-thione derivatives have reported distinct molecular ion peaks that confirm their respective molecular structures. psu.eduresearchgate.net

The following table summarizes the molecular ion peaks observed for several compounds related to this compound.

| Compound Name | Molecular Formula | Observed Molecular Ion Peak (m/z) | Ionization Method | Reference |

| 6-Amino-3-cyano-4-methylpyridine-2(1H)-thione | C₇H₇N₃S | 165 (M+) | EI | psu.eduresearchgate.net |

| 4,6-Diamino-3-cyanopyridine-2(1H)-thione | C₆H₆N₄S | 166 (M+) | EI | psu.edu |

| 6-Amino-3-cyano-4-methyl-2-methylthiopyridine | C₈H₉N₃S | 179 (M+) | EI | psu.eduresearchgate.net |

| 3-Cyano-6-(N,N-dimethylformimdyl)-4-methylpyridine-2(1H)-thione | C₁₀H₁₂N₄S | 220 (M+) | EI | psu.edu |

| 3-Cyano-4,6-bis(N,N-dimethylformimdyl)pyridine-2(1H)-thione | C₁₂H₁₆N₆S | 276 (M+) | EI | psu.edu |

These examples demonstrate the utility of molecular ion peak analysis in confirming the successful synthesis and identifying the molecular weight of complex pyridine derivatives. psu.eduresearchgate.netscirp.org

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In the study of this compound and its derivatives, XRD provides unambiguous proof of structure, revealing detailed information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. mdpi.comresearchgate.netresearchgate.net

Determination of Molecular and Crystal Structures

Crystallographic studies are crucial for understanding how cyanopyridine-based ligands coordinate with metal ions. In one notable example, the reaction of 2-cyanopyridine (B140075) with manganese(II) chloride in methanol (B129727) resulted in the formation of a unique tetranuclear manganese cluster, [Mn₄L₆Cl₂] (where L is O-methyl picolinimidate, a ligand formed from the methanolysis of 2-cyanopyridine). mdpi.comresearchgate.netsciforum.net The structure of this complex was determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net

The study revealed a complex in which the manganese atoms are coordinated to the O-methyl picolinimidate ligands and chloride ions. The coordination environment around the manganese centers varies, with some exhibiting octahedral geometry and others having trigonal bipyramidal geometry. sciforum.net The precise bond lengths and angles within the cluster were meticulously determined, providing deep insight into the coordination chemistry. researchgate.net

The crystallographic data for the Mn₄L₆Cl₂ cluster is summarized in the table below.

| Parameter | Value | Reference |

| Empirical Formula | C₄₈H₅₄Cl₂Mn₄N₁₂O₆ | researchgate.net |

| Formula Weight | 1209.68 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 16.331(3) | researchgate.net |

| b (Å) | 17.585(4) | researchgate.net |

| c (Å) | 20.210(4) | researchgate.net |

| β (°) | 108.80(3) | researchgate.net |

| Volume (ų) | 5493.0(19) | researchgate.net |

| Z | 4 | researchgate.net |

Analysis of Planar-Diamond Arrays in Metal Complexes

The structural analysis of the [Mn₄L₆Cl₂] cluster, derived from 2-cyanopyridine, revealed a fascinating supramolecular architecture described as a planar-diamond array. mdpi.comresearchgate.netsciforum.net In this arrangement, the six O-methyl picolinimidate ligands act as chelating agents through their two nitrogen atoms, bridging the manganese centers. mdpi.comsciforum.net Each manganese atom is coordinated to three or four different O-methyl picolinimidate ligands. sciforum.net This intricate network of metal ions and ligands forms a diamondoid structure that is essentially planar, a significant finding in the supramolecular chemistry of manganese and cyanopyridine derivatives. mdpi.comsciforum.net

Hydrogen Bonding Networks in Solid State

The formation of these networks is a key factor in the self-assembly of molecules into well-ordered crystalline lattices. The cyano group is an effective hydrogen bond acceptor, readily participating in C-H···N interactions. researchgate.net The study of these weak interactions is essential for crystal engineering, as they can dictate the physical properties of the material. mdpi.com The analysis of such networks often involves identifying common supramolecular synthons, which are recognizable patterns of intermolecular interactions. mdpi.com

Derivatization Strategies and Applications in Materials Science

Rational Design of Derivatives for Specific Applications

The rational design of derivatives involves modifying the core 2-Cyano-4-methylpyridine structure to enhance or introduce desired functionalities. This targeted approach allows chemists to fine-tune the electronic, structural, and chemical properties of the resulting molecules for specific, advanced applications.

This compound is a versatile building block in organic synthesis, serving as a key intermediate for constructing more complex molecules. chemimpex.comnetascientific.comchemimpex.com Its ability to undergo various chemical transformations allows for the efficient creation of intricate molecular architectures essential for pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comchemimpex.com The presence of the cyano group, in particular, enhances the reactivity of the pyridine (B92270) derivative, facilitating nucleophilic reactions that are crucial for developing new therapeutic agents and other biologically active compounds. chemimpex.com For example, it serves as an intermediate in the synthesis of sartanbiphenol, a key component in a class of antihypertensive drugs. google.com Another derivative, 2,6-Bis [(Hydroxy Ethyl) amino]-3-Cyano-4-Methyl pyridine, is also used as a building block for pharmaceutical intermediates due to its high reactivity and solubility. amoghchemicals.in

In coordination chemistry, pyridine derivatives are widely used as ligands that bind to metal ions. The nitrogen atom of the pyridine ring in this compound and its derivatives can donate a pair of electrons to a metal center, forming coordination complexes. These complexes are foundational to the development of advanced materials, including Metal-Organic Frameworks (MOFs). mdpi.comlibretexts.org

MOFs are highly porous, crystalline materials constructed from metal nodes linked by organic ligands. mdpi.comlibretexts.org The specific geometry and chemical nature of the ligand, such as a derivative of this compound, dictates the structure and properties of the resulting framework. libretexts.org For instance, cobalt(II) has been shown to coordinate with four 4-methylpyridine (B42270) co-ligands to form discrete, octahedrally coordinated complexes. grafiati.com By carefully selecting the metal centers and the rigid organic linkers, scientists can create MOFs with exceptionally high surface areas and tunable pore sizes, suitable for applications in gas storage, separation, and catalysis. mdpi.com

A significant application of cyanopyridine derivatives is in the field of metabolomics, which aims to comprehensively analyze the small molecules (metabolites) within a biological system. researchgate.net Chemical derivatization is a key strategy to improve the detection of metabolites that are otherwise difficult to analyze using techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov

A novel "triple-dimensional combinatorial derivatization" strategy has been developed to enhance nontargeted metabolomics. acs.orgnih.gov This approach uses a combination of three structurally similar derivatization reagents that react with specific functional groups on metabolites. acs.orgnih.gov The resulting derivatives have distinct and stable retention times in chromatography and different mass numbers, which simplifies their identification and reduces the risk of false positives. acs.orgnih.gov

This advanced metabolomics strategy employs a set of hydrazide-based reagents to target carbonyl-containing metabolites. acs.orgnih.gov Hydrazine compounds react with the carbonyl groups of aldehydes and ketones to form hydrazones. mdpi.com The specific reagents used in this combinatorial approach include 2-hydrazinopyridine, 2-hydrazino-5-methylpyridine, and 2-hydrazino-5-cyanopyridine (also known as 6-hydrazinonicotinonitrile). acs.orgnih.govfigshare.com The use of these related pyridine derivatives provides a systematic way to tag and identify a broad range of metabolites in complex biological samples like human plasma. acs.orgnih.gov

Table 1: Hydrazide-Based Reagents for Metabolomics Derivatization

| Reagent Name | Alternate Name | Application |

|---|---|---|

| 2-hydrazinopyridine | HP | Derivatization of carbonyls and carboxylic acids. nih.gov |

| 2-hydrazino-5-methylpyridine | - | Combinatorial derivatization for metabolomics. acs.orgnih.gov |

This table summarizes the hydrazide-based reagents used in the triple-dimensional combinatorial derivatization strategy for metabolomics.

The primary goal of chemical derivatization in LC-MS is to improve analytical performance. ddtjournal.comnih.gov Many metabolites, particularly small polar molecules, exhibit poor retention on standard chromatography columns and ionize inefficiently in a mass spectrometer's source. nih.govwelch-us.com

Derivatization addresses these issues in several ways: